
4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide, also known as JWH-018, is a synthetic cannabinoid that has been widely used in scientific research. This compound was first synthesized in 1995 by John W. Huffman and his colleagues at Clemson University. Since then, JWH-018 has been extensively studied for its potential therapeutic uses and its effects on the human body.
Mecanismo De Acción
4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide acts as a cannabinoid receptor agonist, specifically targeting the CB1 receptor. This receptor is found in the central nervous system and is involved in the regulation of pain, appetite, and mood. When 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide can reduce pain and anxiety in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide in lab experiments is that it is a highly potent and selective CB1 receptor agonist. This makes it a useful tool for investigating the role of the CB1 receptor in various physiological processes. However, one limitation of using 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide is that it has been shown to have some toxicity in animal models, particularly at high doses. This means that caution must be taken when using 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide in lab experiments.
Direcciones Futuras
There are many potential future directions for research on 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide. Some possible areas of study include:
1. Investigating the potential therapeutic uses of 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide in humans, particularly in the treatment of chronic pain and anxiety disorders.
2. Studying the mechanisms by which 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide exerts its biochemical and physiological effects, with the goal of identifying new drug targets.
3. Developing new synthetic cannabinoids that have improved therapeutic potential and reduced toxicity compared to 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide.
4. Investigating the potential interactions between 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide and other drugs, particularly those that are commonly used in combination with cannabinoids.
Conclusion:
In conclusion, 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide is a synthetic cannabinoid that has been extensively studied for its potential therapeutic uses and its effects on the human body. While there are some limitations to its use in lab experiments, 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide remains a valuable tool for investigating the role of the CB1 receptor in various physiological processes. There are many potential future directions for research on 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide, and continued study of this compound may lead to new insights into the treatment of a variety of medical conditions.
Métodos De Síntesis
4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide is synthesized by reacting 1-pentylindole with naphthalene-1-yl(1-pentyl-1H-indol-3-yl)methanone in the presence of a Lewis acid catalyst. This method yields 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide as a white crystalline powder, which can be purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide has been used in numerous scientific studies to investigate its potential therapeutic uses. Some of the areas of research include pain management, anxiety disorders, and cancer treatment. 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide has been shown to have analgesic and anti-inflammatory properties, which may make it useful in treating chronic pain. Additionally, 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide has been found to have anxiolytic effects, which could be beneficial in treating anxiety disorders.
Propiedades
IUPAC Name |
4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10-4-6-13(7-5-10)16-15(19)14-8-12(11(2)18)9-17(14)3/h8-10,13H,4-7H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTILNKBWSGZNIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC(=CN2C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472999.png)
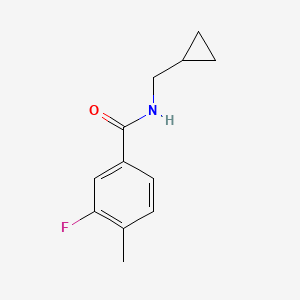
![2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B7473013.png)

![N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7473018.png)
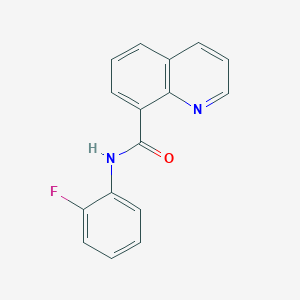
![1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7473043.png)

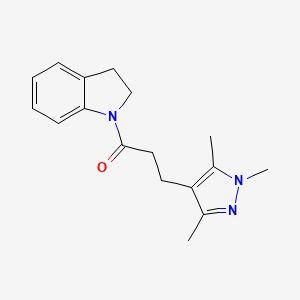
![N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473063.png)
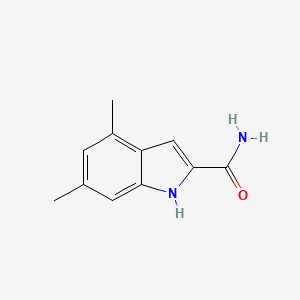
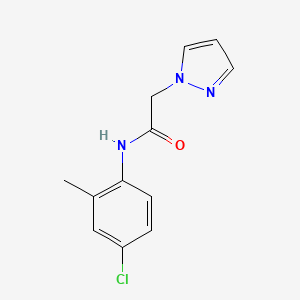
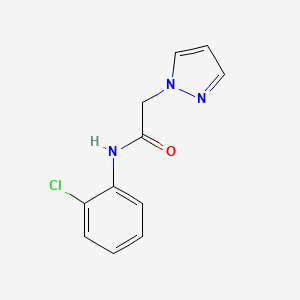
![[5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7473100.png)